molecular formula C10H10ClN3S B2810044 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine CAS No. 35317-61-4

5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No. B2810044
CAS RN: 35317-61-4
M. Wt: 239.72
InChI Key: JNWVVBSLYPYCIR-UHFFFAOYSA-N
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Description

“5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole” is a compound that has been characterized by various spectroscopic techniques (FT-IR, NMR and HRMS) and single-crystal X-ray diffraction . The crystal structure of this compound was reported to be crystallized in the orthorhombic space group Pna21 .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Agents

    A study detailed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

  • Antiviral Activity

    Another research effort synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, finding that some compounds exhibited anti-tobacco mosaic virus activity, highlighting the potential for antiviral applications (Chen et al., 2010).

  • Insecticidal Activity

    Compounds derived from 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine showed remarkable insecticidal activity against the cotton leaf worm (Spodoptera littoralis), suggesting potential for agricultural applications (Ismail et al., 2021).

  • Anticonvulsant Activity

    Research on novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives demonstrated significant anticonvulsant effects in models of convulsion, indicating potential therapeutic applications for seizure disorders (Foroumadi et al., 2007).

  • Corrosion Inhibition

    Studies on the inhibition performance of thiadiazole derivatives against the corrosion of iron suggest their application in protecting metals, with calculations and simulations supporting their effectiveness (Kaya et al., 2016).

  • Antiallergy and Analgesic Activities

    Novel acridine derivatives containing 1,3,4-thiadiazol moieties were synthesized and evaluated for anti-inflammatory and analgesic activities, showing potent effects compared to standard drugs, which could lead to new anti-inflammatory and pain-relieving medications (Kothamunireddy & Galla, 2021).

properties

IUPAC Name

5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-2-12-10-14-13-9(15-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWVVBSLYPYCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

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